molecular formula C10H15NO2 B8287154 (2RS,3RS)-3-amino-1-phenoxy-butan-2-ol

(2RS,3RS)-3-amino-1-phenoxy-butan-2-ol

Cat. No.: B8287154
M. Wt: 181.23 g/mol
InChI Key: FOXZSILRGNWPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2RS,3RS)-3-Amino-1-phenoxy-butan-2-ol is a chiral secondary alcohol with an amino group at the C3 position and a phenoxy substituent at the C1 position. The compound’s structure combines hydrophilic (amino, hydroxyl) and hydrophobic (phenoxy) moieties, which may influence its solubility, bioavailability, and receptor-binding properties.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-amino-1-phenoxybutan-2-ol

InChI

InChI=1S/C10H15NO2/c1-8(11)10(12)7-13-9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3

InChI Key

FOXZSILRGNWPGW-UHFFFAOYSA-N

Canonical SMILES

CC(C(COC1=CC=CC=C1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Paclobutrazol
  • Structure : (2RS,3RS)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol .
  • Key Differences: Replaces the amino group in the target compound with a triazole ring. Contains a 4-chlorophenyl group and dimethylpentane backbone.
  • Applications: Widely used as a plant growth retardant to reduce internodal elongation and enhance stress tolerance in crops .
2.2. Cyproconazole
  • Structure : (2RS,3RS,2SR,3SR)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol .
  • Key Differences: Features a triazole ring and cyclopropyl group instead of the amino and phenoxy groups. Contains a 4-chlorophenyl substituent.
  • Applications : Fungicidal activity against rusts and powdery mildews in cereals and fruits .
2.3. (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
  • Structure : C13H20N2O with an amide backbone .
  • Key Differences: Replaces the hydroxyl and phenoxy groups with an amide and benzyl group. Shorter carbon chain (butanamide vs. butanol).
  • Properties : Higher molecular weight (220.31 g/mol) compared to the target compound, likely altering solubility and reactivity .
2.4. (2S,3R)-2-(Fmoc-amino)-3-(Alloc-amino)butanoic Acid
  • Structure: C23H24N2O6 with Fmoc/Alloc-protected amino groups and a carboxylic acid terminus .
  • Key Differences :
    • Carboxylic acid replaces the hydroxyl group.
    • Includes protective groups for peptide synthesis.
2.5. (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol
  • Structure: Propanol backbone with methoxyethyl-phenoxy and isopropylamino groups .
  • Key Differences: Shorter carbon chain (propanol vs. butanol). Contains methoxyethyl and isopropyl substituents.
  • Applications : Listed as a pharmaceutical impurity; structural similarity suggests β-blocker-like activity, unlike the target compound .

Structural and Functional Analysis Table

Compound Key Functional Groups Backbone Molecular Weight (g/mol) Primary Applications Key References
(2RS,3RS)-3-Amino-1-phenoxy-butan-2-ol Amino, hydroxyl, phenoxy Butanol ~181.2 (estimated) Undefined (research compound) -
Paclobutrazol Triazole, 4-chlorophenyl, hydroxyl Pentanol 293.8 Plant growth retardant
Cyproconazole Triazole, cyclopropyl, 4-chlorophenyl Butanol 291.2 Fungicide
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide Amide, benzyl Butanamide 220.3 Chemical reagent
(2S,3R)-2-(Fmoc-amino)-3-(Alloc-amino)butanoic acid Carboxylic acid, Fmoc/Alloc Butanoic acid 424.5 Peptide synthesis

Key Findings

  • Functional Group Impact: The presence of a triazole ring (Paclobutrazol, Cyproconazole) correlates with agrochemical activity, whereas amino and phenoxy groups may favor interactions with biological targets in pharmaceuticals .
  • Backbone Length: Butanol derivatives (target compound, Cyproconazole) exhibit varied applications compared to pentanol (Paclobutrazol) or propanol (pharmaceutical impurities) .
  • Substituent Effects: Hydrophobic groups (e.g., 4-chlorophenyl) enhance fungicidal activity, while hydrophilic groups (amino, hydroxyl) may improve solubility for drug delivery .

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